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Compound of Interest

Compound Name: 3-Amino-1,2-oxaborepan-2-ol

Cat. No.: B15217122

For researchers, scientists, and professionals in drug development, understanding the nuanced
structural differences between heterocyclic scaffolds is paramount for rational drug design. This
guide provides a detailed structural and functional comparison of oxaborepanes and
oxaborinanes, seven- and six-membered oxygen- and boron-containing saturated
heterocycles, respectively. While direct comparative studies are limited, this document
synthesizes available data from related compounds and computational studies to offer valuable
insights.

Structural Comparison: Ring Conformation and Key
Parameters

The defining difference between oxaborepanes and oxaborinanes lies in their ring size, which
dictates their conformational flexibility and, consequently, their interaction with biological
targets.

Oxaborinanes, as six-membered rings, tend to adopt well-defined, low-energy conformations,
primarily the chair conformation. This conformation minimizes both angle strain and torsional
strain, with substituents occupying either axial or equatorial positions. The chair conformation
of cyclohexane is a well-studied analogue, and the introduction of a boron and oxygen atom
into the ring is expected to influence bond lengths and angles, but the fundamental chair-like
geometry is likely to be preserved in many derivatives.
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Oxaborepanes, being seven-membered rings, exhibit greater conformational flexibility. They
can exist in a variety of conformations, such as the boat and twist-boat forms, which are often
in dynamic equilibrium. This increased flexibility can be advantageous in drug design, allowing
the molecule to adapt to the binding pocket of a target protein. However, it can also come at an
entropic cost upon binding.

Due to the scarcity of direct crystallographic data for the parent, unsubstituted oxaborepane
and oxaborinane, the following table summarizes expected and reported ranges for key
structural parameters based on studies of related substituted derivatives and computational

models.

e (?xaborinane (6-membered Oxaborepan-e (7-
ring) membered ring)

Predominant Conformation Chair Boat, Twist-Boat

B-O Bond Length (A) ~1.35-1.45 ~1.35-1.45

B-C Bond Length (A) ~1.55 - 1.60 ~1.55 - 1.60

C-O Bond Length (A) ~1.40 - 1.45 ~1.40 - 1.45

C-C Bond Length (A) ~1.50 - 1.55 ~1.50 - 1.55

Ring Puckering Amplitude (Q) Lower Higher

Note: The bond lengths are typical values and can vary depending on the substitution pattern
and the specific isomer (e.g., 1,2-, 1,3-, or 1,4-oxaborinane/oxaborepane). The ring puckering
amplitude (Q) is a measure of the deviation from planarity; a higher value indicates a more
puckered and flexible ring.

Experimental Protocols and Characterization

The synthesis and characterization of oxaborepanes and oxaborinanes involve specific
experimental protocols.

Synthesis
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The synthesis of these heterocycles often involves multi-step procedures. Common strategies
include:

» Ring-closing metathesis (RCM): A powerful method for the formation of cyclic structures.

» Hydroboration/oxidation reactions: To introduce the boron and oxygen functionalities.

o Cyclization of functionalized precursors: Utilizing diols and boronic acids or their derivatives.
Experimental Protocol: lllustrative Synthesis of a Substituted Oxaborinane Derivative

A general procedure for the synthesis of a substituted 1,3-oxaborinane could involve the
following steps:

o Preparation of the Diol: A suitably substituted 1,3-diol is synthesized or obtained
commercially.

» Reaction with a Boronic Acid: The diol is reacted with a boronic acid (R-B(OH)z2) in an
appropriate solvent (e.g., toluene, THF) under dehydrating conditions (e.g., using a Dean-
Stark apparatus or molecular sieves).

 Purification: The resulting oxaborinane is purified using standard techniques such as column
chromatography or recrystallization.

Characterization

The structural elucidation of oxaborepanes and oxaborinanes relies on a combination of
spectroscopic techniques:

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 1H and 3C NMR: Provide information about the carbon-hydrogen framework of the
molecule.

o 1B NMR: This is a crucial technique for boron-containing compounds. The chemical shift
in 1B NMR provides insight into the coordination state and electronic environment of the
boron atom. For tricoordinate boron in oxaborinanes and oxaborepanes, the chemical
shifts typically appear in a characteristic downfield region.
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e Mass Spectrometry (MS): Determines the molecular weight and provides information about
the fragmentation pattern, aiding in structural confirmation.

» X-ray Crystallography: Provides the most definitive structural information, including bond
lengths, bond angles, and the solid-state conformation of the molecule.

Visualization of Key Concepts

To visually represent the concepts discussed, the following diagrams have been generated
using the DOT language.

General Synthesis Pathway for Oxaborinanes
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Caption: A simplified workflow for the synthesis of a substituted 1,3-oxaborinane.
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Conformational Flexibility Comparison

Oxaborinane (6-membered) Oxaborepane (7-membered)

Twist-Boat
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Caption: Conformational preferences of oxaborinanes versus oxaborepanes.

Biological Activity and Drug Development Potential

Both oxaborinanes and oxaborepanes have garnered interest in drug discovery due to the
unique properties of boron. The empty p-orbital on the boron atom can engage in reversible
covalent interactions with biological nucleophiles, such as the hydroxyl groups of serine
residues in enzymes.

» Antimicrobial and Antifungal Activity: Benzoxaboroles, which contain an oxaborinane ring
fused to a benzene ring, have shown significant promise as antimicrobial and antifungal
agents.[1][2] For example, tavaborole is an FDA-approved antifungal agent for the treatment
of onychomycosis. The activity of these compounds is often attributed to the inhibition of
essential enzymes like leucyl-tRNA synthetase. While less explored, oxaborepanes are also
being investigated for their potential as antimicrobial agents. The larger, more flexible ring of
oxaborepanes may allow for interactions with different target proteins or binding pockets.
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» Enzyme Inhibition: The ability of the boron atom to form stable adducts makes these
heterocycles attractive candidates for enzyme inhibitors. The specific geometry and flexibility
of the ring system will play a crucial role in determining the binding affinity and selectivity for
a particular enzyme.

Conclusion

The choice between an oxaborepane and an oxaborinane scaffold in a drug discovery program
will depend on the specific therapeutic target and desired properties. Oxaborinanes offer a
more conformationally restricted and predictable scaffold, which can be advantageous for
achieving high binding affinity and selectivity. In contrast, the greater conformational flexibility of
oxaborepanes may be beneficial for exploring a wider range of binding modes and for adapting
to more dynamic binding sites. Further research, including the synthesis and detailed structural
analysis of a wider range of derivatives, is needed to fully unlock the therapeutic potential of
these intriguing boron-containing heterocycles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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